molecular formula C11H11BrF3NO B1402037 2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide CAS No. 1365962-90-8

2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No. B1402037
CAS RN: 1365962-90-8
M. Wt: 310.11 g/mol
InChI Key: LTOPLERRKCNXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide” is a chemical compound with the molecular formula C11H11BrF3NO and a molecular weight of 310.11 g/mol . It is not intended for human or veterinary use, but for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromo-methyl group, a trifluoromethyl-phenyl group, and a propanamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. The compound has a molecular weight of 310.11 g/mol . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis and Molecular Structure

  • Fluorescent ATRP Initiator : A study by Kulai and Mallet-Ladeira (2016) describes the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide and its efficiency as a fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).

Isomerization and Vibrational Frequencies

  • Paracetamol Analogues Study : Viana et al. (2016) explored the molecular properties, including E/Z isomerization and vibrational frequencies, of two paracetamol analogues, including 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide, using Density Functional Theory (DFT) (Viana et al., 2016).

Antimicrobial Properties

  • Halogenated Hydrocarbon Amination : Bai et al. (2012) discussed the synthesis and biological activity of a halogenated hydrocarbon, including N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, highlighting its anti-Mycobacterium phlei 1180 activity (Bai et al., 2012).

Polymerization and Molecular Mass Estimation

  • ATRP Polymerization : Soriano-Moro et al. (2014) synthesized and characterized novel ATRP initiators, including 2-bromo-2-methyl-N-(1-phenyl-ethyl)propanamide, for the polymerization of methyl methacrylate (MMA) and acrylamide (AAD), providing insights into polymer molecular mass estimation (Soriano-Moro et al., 2014).

Synthesis and Characterization of Antimicrobial Agents

  • Arylsubstituted Halogen(thiocyanato)amides : Baranovskyi et al. (2018) synthesized 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, including substituted derivatives, and evaluated their antibacterial and antifungal activity (Baranovskyi et al., 2018).

Quantum Chemical Studies

  • Anti-Prostatic Carcinoma Drug Analysis : Otuokere and Amaku (2015) performed quantum chemical studies on N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (bicalutamide), an anti-prostatic carcinoma drug, using ArgusLab software to evaluate its molecular properties (Otuokere & Amaku, 2015).

Biochemical Analysis

Biochemical Properties

2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including those involved in metabolic pathways. The compound’s bromine and trifluoromethyl groups contribute to its reactivity, allowing it to form stable complexes with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s bromine and trifluoromethyl groups facilitate its binding to enzyme active sites, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, the compound can induce toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s bromine and trifluoromethyl groups enable it to participate in oxidation-reduction reactions, influencing the levels of specific metabolites. Additionally, the compound can affect metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing processes such as enzyme activity, gene expression, and metabolic regulation .

properties

IUPAC Name

2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO/c1-10(2,12)9(17)16-8-6-4-3-5-7(8)11(13,14)15/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOPLERRKCNXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201187120
Record name Propanamide, 2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365962-90-8
Record name Propanamide, 2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365962-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide
Reactant of Route 2
Reactant of Route 2
2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide
Reactant of Route 3
Reactant of Route 3
2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide
Reactant of Route 4
Reactant of Route 4
2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide
Reactant of Route 5
Reactant of Route 5
2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide
Reactant of Route 6
Reactant of Route 6
2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.